N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride
N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride
A potent and selective 5-HT4 partial agonist, with a pKi of 8.8 at 5-HT4 sites in guinea pig striatum, but < 6.0 at several other receptors including 5-HT1A, 1D, 2A, 2C, D1, D2 and M1-3. It is active in vivo and has an intrinsic activity compared to 5-HT of 0.6.
Brand Name:
Vulcanchem
CAS No.:
168986-61-6
VCID:
VC0004294
InChI:
InChI=1S/C18H28ClN3O4S.ClH/c1-26-18-12-16(20)15(19)11-14(18)17(23)4-3-13-5-8-22(9-6-13)10-7-21-27(2,24)25;/h11-13,21H,3-10,20H2,1-2H3;1H
SMILES:
COC1=CC(=C(C=C1C(=O)CCC2CCN(CC2)CCNS(=O)(=O)C)Cl)N.Cl
Molecular Formula:
C18H29Cl2N3O4S
Molecular Weight:
454.4 g/mol
N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride
CAS No.: 168986-61-6
Cat. No.: VC0004294
Molecular Formula: C18H29Cl2N3O4S
Molecular Weight: 454.4 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride - 168986-61-6](/images/no_structure.jpg)
Description | A potent and selective 5-HT4 partial agonist, with a pKi of 8.8 at 5-HT4 sites in guinea pig striatum, but < 6.0 at several other receptors including 5-HT1A, 1D, 2A, 2C, D1, D2 and M1-3. It is active in vivo and has an intrinsic activity compared to 5-HT of 0.6. |
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CAS No. | 168986-61-6 |
Molecular Formula | C18H29Cl2N3O4S |
Molecular Weight | 454.4 g/mol |
IUPAC Name | N-[2-[4-[3-(4-amino-5-chloro-2-methoxyphenyl)-3-oxopropyl]piperidin-1-yl]ethyl]methanesulfonamide;hydrochloride |
Standard InChI | InChI=1S/C18H28ClN3O4S.ClH/c1-26-18-12-16(20)15(19)11-14(18)17(23)4-3-13-5-8-22(9-6-13)10-7-21-27(2,24)25;/h11-13,21H,3-10,20H2,1-2H3;1H |
Standard InChI Key | GFWKWEHKHLTRRF-UHFFFAOYSA-N |
SMILES | COC1=CC(=C(C=C1C(=O)CCC2CCN(CC2)CCNS(=O)(=O)C)Cl)N.Cl |
Canonical SMILES | COC1=CC(=C(C=C1C(=O)CCC2CCN(CC2)CCNS(=O)(=O)C)Cl)N.Cl |
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